Comparative Antitumor Activity of N-formyl-N-methylformamide vs. N-Ethylformamide and Formamide
N-formyl-N-methylformamide (NMF) demonstrates significantly higher antitumor activity compared to its closest analogs, N-ethylformamide and formamide, in murine tumor models. This head-to-head comparison is critical for selecting the appropriate compound for anticancer research [1].
| Evidence Dimension | Antitumor activity |
|---|---|
| Target Compound Data | Significant activity against Sarcoma 180, M5076 ovarian sarcoma, and TLX5 lymphoma |
| Comparator Or Baseline | N-ethylformamide (no significant activity) and formamide (marginal or no activity) |
| Quantified Difference | NMF showed significant activity, while N-ethylformamide and formamide were inactive or marginally active |
| Conditions | In vivo murine tumor models (Sarcoma 180, M5076 ovarian sarcoma, TLX5 lymphoma) |
Why This Matters
This direct comparison establishes N-formyl-N-methylformamide as the only active compound among its closest structural analogs, making it essential for antitumor research applications.
- [1] Gescher A, Threadgill MD. The antitumour activities of N-methylformamide, N-ethylformamide and formamide against murine tumours in vivo. British Journal of Cancer. 1982;45(6):843-850. View Source
